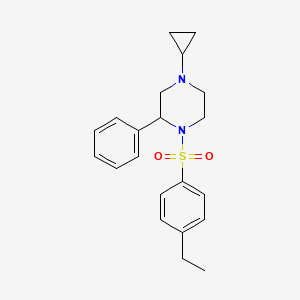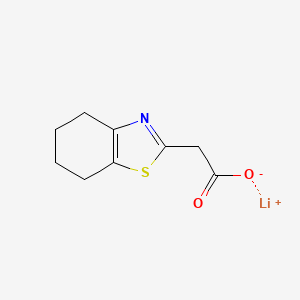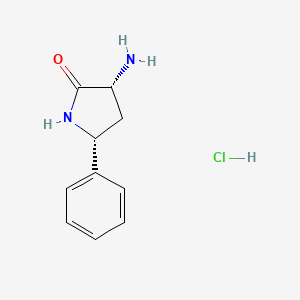![molecular formula C17H14N6O B2576227 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421457-17-1](/img/structure/B2576227.png)
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve steps like C-H activation and cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule, including anti-cancer and anti-inflammatory properties
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and applications in OLEDs.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Explored for their non-covalent interactions and potential as enzyme inhibitors.
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine: Investigated for its protective effects against necroptosis.
Uniqueness
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of indole and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-16(8-12-9-18-15-5-2-1-4-14(12)15)22-13-10-19-17(20-11-13)23-7-3-6-21-23/h1-7,9-11,18H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXXTRCPUNWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=C(N=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2576146.png)
![3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2576148.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline](/img/structure/B2576149.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)
![2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2576154.png)




![[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol](/img/structure/B2576162.png)

